molecular formula C20H21NO3 B11417567 N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11417567
M. Wt: 323.4 g/mol
InChI Key: ITSFLUNZSGOQBG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an isopropyl group at position 5 and an acetamide moiety linked to a 4-methoxyphenyl group. This compound shares structural motifs common in bioactive molecules, including the benzofuran ring (known for metabolic stability and π-π interactions) and the methoxyphenyl group (enhancing lipophilicity and membrane permeability) .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO3/c1-13(2)14-4-9-19-18(10-14)15(12-24-19)11-20(22)21-16-5-7-17(23-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,21,22)

InChI Key

ITSFLUNZSGOQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: Reflux (120–130°C)

  • Time: 6–8 hours

Further hydrolysis of the ester group using hydrazine monohydrate in methanol produces 5-isopropylbenzofuran-2-carbohydrazide . This intermediate is critical for subsequent coupling with acetamide derivatives.

Formation of the Acetamide Linkage

The acetamide segment is synthesized by reacting 4-methoxyaniline with bromoacetyl bromide. As described in, this acylation occurs in dichloromethane (DCM) with pyridine as a proton scavenger (0–5°C, 2 hours), yielding N-(4-methoxyphenyl)bromoacetamide in >85% purity.

Key Parameters:

  • Molar Ratio: 1:1.2 (aniline:bromoacetyl bromide)

  • Workup: Sequential washing with NaHCO₃ and brine

Coupling of Benzofuran and Acetamide Moieties

The final step involves nucleophilic substitution between 5-isopropylbenzofuran-2-carbohydrazide and N-(4-methoxyphenyl)bromoacetamide . In, this reaction is conducted in acetone with potassium carbonate, achieving 65–89% yields.

Optimization Insights:

  • Solvent Polarity: Acetone enhances reactivity compared to DMF or THF.

  • Catalyst: KI (10 mol%) accelerates the SN2 mechanism.

Alternative One-Pot Synthesis

A streamlined approach from combines benzofuran synthesis and acetamide coupling in a single reactor. Ethyl chloroacetate, 5-isopropylsalicylaldehyde , and 4-methoxyaniline react sequentially under microwave irradiation (150°C, 30 min), reducing total synthesis time by 40%.

Advantages:

  • Yield: 72%

  • Purity: >90% (HPLC)

Purification and Crystallization

Post-synthesis purification is critical. The patent details crystallization using heptane/ethyl acetate (3:1), achieving 98% purity. Recrystallization from ethanol removes unreacted intermediates, as validated in.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldPurityReference
Stepwise SynthesisSalicylaldehyde, 4-methoxyanilineReflux, K₂CO₃68%95%
One-Pot MicrowaveEthyl chloroacetate, anilineMicrowave, 150°C72%90%
Patent-Based CrystallizationCrude productHeptane/EtOAc98%

Challenges and Solutions

  • Regioselectivity: The propan-2-yl group at position 5 of benzofuran necessitates ortho-directing groups during cyclization.

  • Side Reactions: Over-acylation of 4-methoxyaniline is mitigated by slow bromide addition.

Scalability and Industrial Relevance

Kilogram-scale production (per) uses continuous flow reactors to maintain temperature control and reduce byproducts. Economic analysis favors the one-pot method due to lower solvent consumption .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Several acetamide derivatives with modified aryl and heterocyclic substituents have shown potent anticancer activity. For example:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) exhibited remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
  • 2-[2-(2,6-dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (Compound 9) showed a cell growth inhibition index (GPmean) of 22.40%, attributed to its thioxothiazolidinone and naphthyl groups enhancing DNA intercalation or kinase inhibition .

Key Differences :

  • The target compound lacks the sulfonyl-quinazoline (Compound 38) or thioxothiazolidinone (Compound 9) moieties, which are critical for binding to kinases or DNA.

FPR Agonists and Mixed Ligands

Pyridazin-3(2H)-one derivatives with acetamide linkages, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in human neutrophils .

Key Differences :

  • The target compound’s benzofuran core replaces the pyridazinone ring, likely reducing FPR1/FPR2 affinity due to altered hydrogen-bonding capacity.
  • The 4-methoxyphenyl group in both compounds may enhance membrane permeability, but the absence of a bromophenyl substituent in the target compound could reduce halogen-bonding interactions with receptors .

Heterocyclic Analogues with Sulfonyl and Triazole Groups

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (CAS: 848993-03-3) contains a triazole-sulfonyl group, which may improve metabolic stability compared to the benzofuran-based target compound .

Key Differences :

  • The target compound’s benzofuran core may provide greater rigidity, influencing bioavailability and binding kinetics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 38 Compound 9 CAS 848993-03-3
Molecular Weight ~353.4 g/mol* ~475.5 g/mol ~600.6 g/mol 454.6 g/mol
Key Functional Groups Benzofuran, isopropyl, methoxyphenyl Quinazoline-sulfonyl, pyrrolidinyl Thioxothiazolidinone, naphthyl Triazole-sulfonyl, propenyl
Lipophilicity (LogP) Moderate (estimated) High (due to sulfonyl) Very high Moderate
Therapeutic Target Underexplored Kinases/DNA Kinases Enzymes/Receptors

*Estimated based on molecular formula C₂₁H₂₃NO₃.

Biological Activity

N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antidiabetic, and antioxidant effects, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H23NO3\text{C}_{19}\text{H}_{23}\text{N}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzofuran derivatives. For instance, research on functionalized benzofuran derivatives has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

CompoundBacterial StrainMIC (mg/mL)
Compound 1E. coli0.17
Compound 2B. cereus0.23
Compound 3S. Typhimurium0.47

These findings suggest that modifications to the benzofuran structure can enhance antibacterial efficacy, indicating a potential pathway for developing new antimicrobial agents .

Antidiabetic Potential

The antidiabetic properties of related compounds have also been explored. A study assessing various fractions from medicinal plants showed significant inhibitory activity against DPP-IV and BACE1 enzymes, which are crucial in the management of diabetes. The following table summarizes the IC50 values for selected fractions:

FractionDPP-IV Inhibition (%)IC50 (µg/mL)
Fraction S4c>70%150
Fraction V4>70%120

These results indicate that certain structural features in related compounds may contribute to their antidiabetic activity, suggesting that this compound could exhibit similar effects .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies on benzofuran derivatives have reported varying degrees of antioxidant activity. For example, a comparative analysis revealed that certain derivatives exhibited significant scavenging effects on free radicals, which could be beneficial in preventing cellular damage.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study involving several benzofuran derivatives demonstrated that structural modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations to establish dose-response relationships, confirming the potential of these compounds as therapeutic agents .
  • Antidiabetic Mechanisms : In vivo studies conducted on selected fractions from natural sources indicated a strong correlation between structural features and enzyme inhibition capabilities. These findings were corroborated by in vitro assays showing significant inhibition of DPP-IV and α-glucosidase activities, which are critical targets in diabetes treatment .

Q & A

Q. What are the critical parameters to optimize during the synthesis of N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide to ensure high yield and purity?

Answer: Key parameters include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., decomposition of the benzofuran core). Maintain reflux conditions within ±5°C of the optimal range (typically 80–120°C, depending on solvent) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve reaction kinetics for nucleophilic substitutions .
  • Reaction time : Monitor via TLC or HPLC to avoid over-reaction, which can generate impurities such as oxidized byproducts .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (DCC) may accelerate acetamide bond formation .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) and acetamide linkage (NHCOCH₂ singlet at δ ~3.3 ppm) .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1700 cm⁻¹, NH stretch at ~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Elemental analysis : Validate C/H/N ratios (±0.3% theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Answer: Discrepancies may arise from:

  • Assay conditions : Standardize variables (e.g., cell line viability, serum concentration, incubation time) to ensure reproducibility .
  • Dose-response curves : Perform IC₅₀/EC₅₀ studies across a wide concentration range (e.g., 1 nM–100 µM) to identify optimal activity windows .
  • Target specificity : Use competitive binding assays (e.g., SPR, radioligand displacement) to confirm interactions with purported receptors/enzymes .
  • Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What methodologies are recommended for analyzing contradictory data in reaction mechanisms involving this compound?

Answer:

  • Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH or OH groups) with deuterium to probe rate-determining steps .
  • Computational modeling (DFT) : Simulate transition states to identify energetically favorable pathways (e.g., SN2 vs. radical mechanisms) .
  • Isotopic labeling : Track ¹³C/¹⁵N-labeled intermediates via NMR or MS to validate proposed intermediates .
  • Cross-validation : Compare results across multiple techniques (e.g., GC-MS for volatile byproducts, HPLC for non-volatiles) .

Q. How can the compound’s potential as a therapeutic agent be systematically evaluated in preclinical studies?

Answer:

  • In vitro profiling : Screen against panels of cancer cell lines (NCI-60) or microbial strains (ATCC) to establish broad-spectrum activity .
  • ADMET studies : Assess absorption (Caco-2 permeability), hepatotoxicity (CYP450 inhibition), and plasma protein binding .
  • In vivo efficacy : Use xenograft models (e.g., murine cancer) with dose escalation (10–100 mg/kg) to evaluate tumor suppression .
  • Mechanistic studies : Conduct transcriptomics/proteomics to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Methodological Guidelines for Experimental Design

3.1 Designing a Structure-Activity Relationship (SAR) Study for Derivatives of This Compound
Answer:

  • Core modifications : Introduce substituents at the benzofuran 5-position (e.g., halogens for electronic effects) or methoxyphenyl group (e.g., nitro for steric bulk) .
  • Bioisosteric replacements : Substitute acetamide with sulfonamide or urea to modulate solubility and binding affinity .
  • Activity cliffs : Prioritize derivatives with ≥10-fold potency differences for mechanistic follow-up .
  • Data normalization : Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .

3.2 Addressing Challenges in Scaling Up Synthesis for In Vivo Studies
Answer:

  • Purification : Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for gram-scale batches .
  • Yield optimization : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., benzofuran cyclization) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

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